![molecular formula C12H13N5O2S B2818141 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 1788543-39-4](/img/structure/B2818141.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, and four hydrogen atoms . The imidazole ring is known for its broad range of chemical and biological properties and is a key structural unit for pharmaceutical, agrochemical, and material science applications .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring in the compound is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be diverse and complex, given the presence of multiple reactive sites in the molecule. For instance, the imidazole ring can undergo various reactions such as Br/Mg-exchange, magnesiations, and zincations .科学的研究の応用
Antibacterial Applications
Research has shown that heterocyclic compounds containing a sulfonamido moiety, similar in structure to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, have been synthesized and evaluated for their antibacterial activity. These compounds, through their novel structures, have demonstrated high antibacterial activities, suggesting their potential use as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Synthesis and Chemical Properties
The one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides has been developed, showcasing the chemical versatility and reactivity of such compounds. This synthesis approach, using zinc chloride as a catalyst, provides a simple and cost-effective method to obtain these compounds in moderate to good yields, indicating the compound's potential for further functionalization and application in various fields (Yu et al., 2014).
Antimycobacterial Applications
Novel imidazo[4,5-c]pyridine derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. Some of these synthesized compounds showed significant activity, highlighting their potential as antimycobacterial agents. This underscores the therapeutic potential of such heterocyclic compounds in treating tuberculosis and other mycobacterial infections (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2016).
Antiulcer and Antisecretory Applications
Compounds similar in structure have been synthesized as potential antiulcer agents. Although not all compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties, suggesting a possible application in treating ulcers and protecting gastric mucosa (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Antioxidant Applications
Derivatives of heterocyclic compounds, including the sulfonamide moiety, have been investigated for their antioxidant activities. The modification of these derivatives aims to enhance their efficiency as antioxidants, particularly against reactive oxygen species (ROS). Some of these compounds have shown promising antioxidant activity, indicating their potential in medicinal chemistry as antioxidants (Aziz et al., 2021).
将来の方向性
The future directions for “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide” could involve further exploration of its biological activities and potential applications in pharmaceutical, agrochemical, and material science applications . Additionally, new synthetic routes and functionalization methods could be developed to enhance its properties and expand its utility .
特性
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c18-20(19,11-2-1-4-13-10-11)15-6-7-16-8-9-17-12(16)3-5-14-17/h1-5,8-10,15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGJPOWGYIKTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
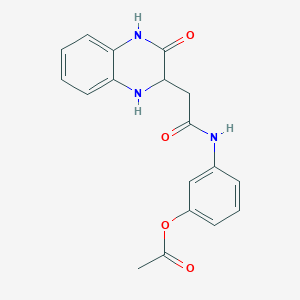
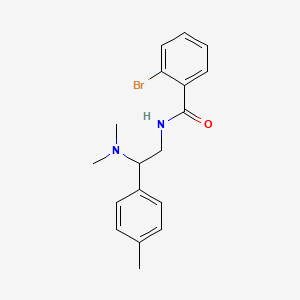

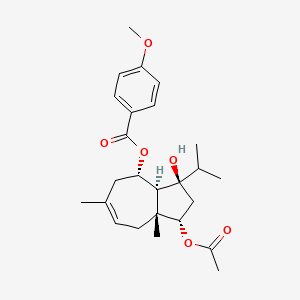
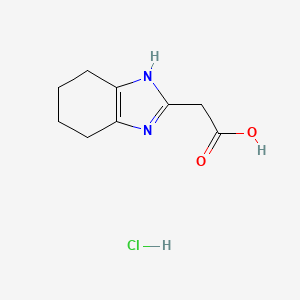
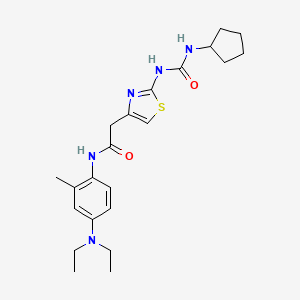
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B2818066.png)
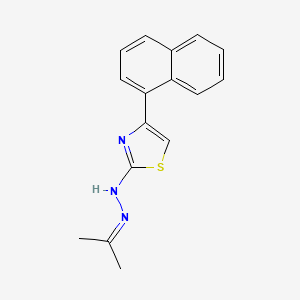
![4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2818068.png)
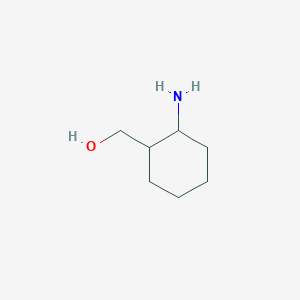
![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2818074.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2818080.png)
![N-(3,4-difluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2818081.png)
